2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

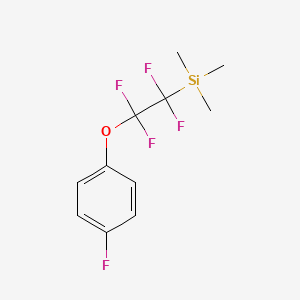

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a fluorinated organosilicon compound. It is characterized by the presence of a fluorophenoxy group and a tetrafluoroethyl group attached to a trimethylsilane moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane typically involves the reaction of 4-fluorophenol with tetrafluoroethylene in the presence of a base, followed by the introduction of the trimethylsilane group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Aplicaciones Científicas De Investigación

Surface Modification

One of the primary applications of 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is in surface modification. Its fluorinated structure allows it to impart hydrophobic properties to various substrates, which is particularly useful in:

- Biomedical Devices : Enhancing biocompatibility and reducing protein adsorption.

- Electronics : Improving the performance of insulating materials.

Case Study: Surface Treatment of Medical Implants

In a study conducted on titanium implants, the application of this silane resulted in reduced bacterial adhesion and improved cell compatibility, demonstrating its potential for enhancing implant longevity and performance .

Synthesis of Fluorinated Compounds

This compound serves as a precursor in the synthesis of other fluorinated compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.

Example Reaction

The reaction of this compound with various nucleophiles has been documented to yield diverse fluorinated products that exhibit significant biological activity .

Coatings and Sealants

Due to its excellent chemical resistance and low surface energy, this silane is used in formulating coatings and sealants that require durability against solvents and moisture.

Application in Protective Coatings

Research indicates that coatings formulated with this silane show enhanced resistance to corrosion and wear, making them suitable for use in harsh industrial environments .

Cosmetic Formulations

The compound has been explored for use in cosmetic formulations due to its skin-feel properties and ability to provide a smooth application. Its hydrophobic nature helps create water-resistant products.

Case Study: Development of Water-Resistant Sunscreens

Formulations incorporating this silane have been tested for their efficacy in providing long-lasting protection against UV radiation while maintaining skin hydration .

Specialty Adhesives

In adhesive technology, this compound is utilized to improve the bonding strength of adhesives applied to challenging substrates such as plastics and metals.

Perf

Mecanismo De Acción

The mechanism by which 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The trimethylsilane group can act as a protecting group, facilitating selective reactions at specific sites on the molecule.

Comparación Con Compuestos Similares

Similar Compounds

- **2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- **2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- **2-(4-Methylphenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

Uniqueness

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atoms enhance the compound’s thermal and chemical stability, making it suitable for high-performance applications.

Actividad Biológica

The compound 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a specialized fluorinated organosilicon compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, examining its reactivity, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F4OSi , with a molecular weight of approximately 284.30 g/mol . The compound features a fluorophenoxy group and a tetrafluoroethyl moiety attached to a trimethylsilane backbone . The presence of fluorine enhances its chemical stability and reactivity, making it an important candidate for various applications in chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F4OSi |

| Molecular Weight | 284.30 g/mol |

| Functional Groups | Fluorophenoxy, Tetrafluoroethyl, Trimethylsilane |

| Solubility | Soluble in organic solvents |

The reactivity of this compound is influenced by its functional groups. The fluorine atoms increase electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property may enable the compound to act as a reagent in synthesizing more complex fluorinated organic compounds.

Study 1: Interaction with Biological Systems

In a study evaluating the effects of various fluorinated compounds on biological systems, it was noted that fluorinated organosilicon compounds could alter cellular processes due to their unique electronic properties. While specific interactions for this compound were not documented, similar compounds have shown changes in metabolic pathways upon incorporation into biomolecules.

Study 2: Synthesis and Application

Research has demonstrated that the synthesis of compounds similar to this compound can lead to products with enhanced thermal stability and solubility in organic solvents. These properties make them suitable for applications requiring robust chemical performance under various conditions .

Applications

The unique characteristics of this compound make it advantageous for several applications:

- Materials Science : Used as a precursor for synthesizing advanced materials.

- Medicinal Chemistry : Potential use in drug design due to its ability to modify pharmacokinetic properties.

- Chemical Synthesis : Acts as a reagent in the preparation of other fluorinated compounds.

Propiedades

IUPAC Name |

trimethyl-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F5OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXFYHHIGZLZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F5OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.